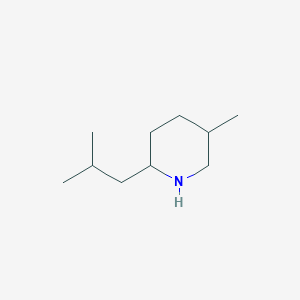amine](/img/structure/B13308664.png)
[(1-Methyl-1H-pyrazol-4-yl)methyl](2-methylbutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a pyrazole ring substituted with a methyl group at position 1 and a 2-methylbutylamine group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 2-methylbutylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of (1-Methyl-1H-pyrazol-4-yl)methylamine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrazole
- 1-Methyl-4-amino-1H-pyrazole
- 1-Methyl-1H-pyrazol-4-yl)methylamine
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
2-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-9(2)5-11-6-10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3 |
InChIキー |
RASFODDNUOUGCH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNCC1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


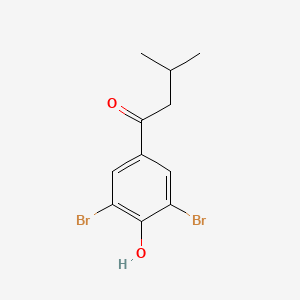
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
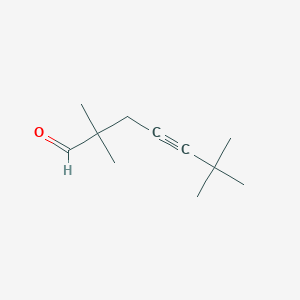
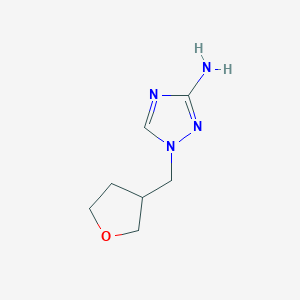
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)

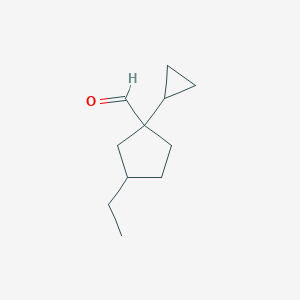
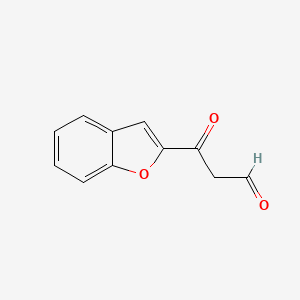
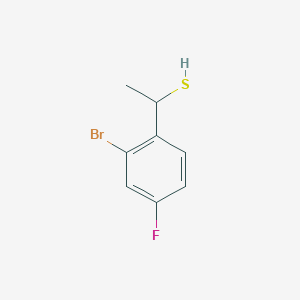
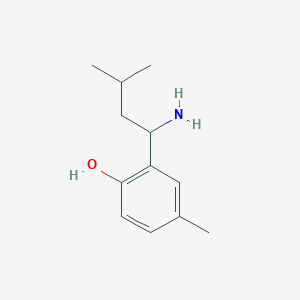

![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
